4,6-Diphenyl-1H,3H-thieno[3,4-c]furan 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan
Brand Name: Vulcanchem
CAS No.: 61051-04-5
VCID: VC19563286
InChI: InChI=1S/C18H14OS/c1-3-7-13(8-4-1)17-15-11-19-12-16(15)18(20-17)14-9-5-2-6-10-14/h1-10H,11-12H2
SMILES:
Molecular Formula: C18H14OS
Molecular Weight: 278.4 g/mol

4,6-Diphenyl-1H,3H-thieno[3,4-c]furan

CAS No.: 61051-04-5

Cat. No.: VC19563286

Molecular Formula: C18H14OS

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

4,6-Diphenyl-1H,3H-thieno[3,4-c]furan - 61051-04-5

Specification

CAS No. 61051-04-5
Molecular Formula C18H14OS
Molecular Weight 278.4 g/mol
IUPAC Name 4,6-diphenyl-1,3-dihydrothieno[3,4-c]furan
Standard InChI InChI=1S/C18H14OS/c1-3-7-13(8-4-1)17-15-11-19-12-16(15)18(20-17)14-9-5-2-6-10-14/h1-10H,11-12H2
Standard InChI Key XEDIJVXRJKORKF-UHFFFAOYSA-N
Canonical SMILES C1C2=C(SC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Identity

The molecular structure of 4,6-diphenyl-1H,3H-thieno[3,4-c]furan comprises a bicyclic system where a thiophene ring is fused to a furan moiety. The phenyl substituents at positions 4 and 6 introduce steric bulk and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₁₂OS

  • Exact Mass: 292.066 g/mol

  • Topological Polar Surface Area (TPSA): 45.6 Ų

  • LogP: 4.39 , indicating moderate hydrophobicity.

The compound’s fused-ring system is analogous to thieno[3,4-c]furan derivatives reported in studies of sulfur-containing heterocycles .

Crystallographic and Conformational Analysis

While direct crystallographic data for 4,6-diphenyl-1H,3H-thieno[3,4-c]furan remains limited, related furanoid lignans exhibit noncrystallographic C₂ symmetry, with substituents alternating above and below the furan plane . Pseudorotation parameters (e.g., phase angle P = 171.3°) suggest a puckered conformation similar to ribose in B-DNA , which may extrapolate to the thieno-furan system.

Synthetic Pathways and Reaction Mechanisms

Comparative Analysis with Analogous Compounds

The synthesis contrasts with methods for 4,6-diphenyl-1H,3H-furo[3,4-c]furan-1,3-dione (CAS 69709-51-9), where oxygen replaces sulfur in the heterocycle . The thieno derivative’s higher LogP (4.39 vs. 3.92) reflects increased hydrophobicity due to sulfur’s polarizability.

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include ν(C=O) ≈ 1,750 cm⁻¹ (absent in non-dione derivatives), ν(C-S) ≈ 650 cm⁻¹ .

  • NMR Data:

    • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), furan protons (δ 5.8–6.2 ppm) .

    • ¹³C NMR: Thiophene carbons (δ 120–140 ppm), furan carbons (δ 100–110 ppm) .

Applications and Research Significance

Materials Science

The compound’s extended π-system and sulfur heteroatom make it a candidate for:

  • Organic Semiconductors: Thiophene derivatives are widely used in hole-transport layers .

  • Luminescent Materials: Furan-thiophene hybrids exhibit tunable optoelectronic properties .

Pharmaceutical Intermediates

While direct biological activity is unreported, structural analogs like cantharidin (a furanoid terpene) show anticancer properties . The phenyl groups may enhance bioavailability via lipophilicity .

Challenges and Future Directions

Synthetic Optimization

Current methods rely on rhodium catalysts, which are costly and environmentally taxing. Future work could explore:

  • Earth-Abundant Catalysts: Iron or copper-based systems.

  • Solvent-Free Conditions: Reducing waste generation.

Functionalization Strategies

  • Electrophilic Substitution: Bromination or nitration at the α-positions of the thiophene ring.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

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